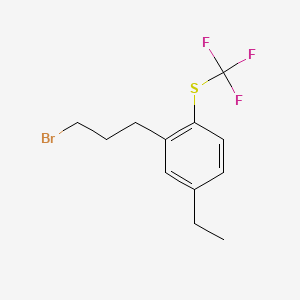

1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene

Description

1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene is a brominated aromatic compound featuring a 3-bromopropyl chain, an ethyl group at position 5, and a trifluoromethylthio (-SCF₃) substituent at position 2.

The trifluoromethylthio group is notable for its electron-withdrawing properties and metabolic stability, making it relevant in pharmaceutical and agrochemical research . The bromopropyl chain serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C12H14BrF3S |

|---|---|

Molecular Weight |

327.21 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-ethyl-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14BrF3S/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

HAKISXZIYOVFKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)SC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene typically involves a multi-step organic synthesis approach. The key steps include:

- Ethylation of the benzene ring to introduce the ethyl substituent.

- Introduction of the trifluoromethylthio group at the 2-position of the benzene ring.

- Attachment of the 3-bromopropyl side chain at the 1-position of the benzene ring.

Each step requires careful control of reaction conditions such as temperature, choice of reagents, and reaction time to optimize yield and purity.

Detailed Synthetic Route

The synthetic route can be summarized as follows:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Ethylation | Introduction of ethyl group onto benzene ring | Alkylation using ethyl halides or ethylating agents with a base such as potassium carbonate | Control of regioselectivity is critical to ensure substitution at the 5-position |

| 2. Trifluoromethylthio Group Introduction | Incorporation of trifluoromethylthio substituent at 2-position | Reaction with trifluoromethylthiolating agents under controlled temperature | Requires inert atmosphere to prevent oxidation |

| 3. Bromopropyl Side Chain Attachment | Alkylation with 3-bromopropyl halide or equivalent | Use of potassium carbonate as base in polar aprotic solvents; temperature control around 50-60 °C | Ensures selective substitution at 1-position without side reactions |

This sequence is supported by spectroscopic characterization (NMR, IR, MS) to confirm the structure and purity of intermediates and final product.

Reaction Conditions and Optimization

- Bases: Potassium carbonate is commonly used to deprotonate intermediates and facilitate nucleophilic substitution.

- Solvents: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred for their ability to dissolve reagents and stabilize intermediates.

- Temperature: Reaction temperatures are generally maintained between 50 °C and 60 °C to balance reaction rate and selectivity.

- Catalysts: In some cases, palladium-based catalysts may be employed, especially for carbon-carbon bond formation involving halogenated substrates, although this is more typical in related compounds.

Analytical Data and Characterization

The compound and its intermediates are characterized by:

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Chemical shifts consistent with ethyl, bromopropyl, and trifluoromethylthio groups |

| Infrared Spectroscopy (IR) | Functional group identification | Peaks corresponding to C-Br stretch, aromatic C-H, and trifluoromethylthio group |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak near 327.20 g/mol |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Rf values consistent with expected polarity changes after each step |

Research Findings and Literature Insights

- The presence of bromine in the propyl side chain allows for further functionalization, making this compound a versatile intermediate in organic synthesis.

- The trifluoromethylthio group significantly increases the compound's lipophilicity and electron-withdrawing character, influencing reactivity and potential biological activity.

- Reaction yields for similar compounds involving bromopropyl and trifluoromethylthio substituents typically range from moderate to good (50-70%), depending on reaction conditions and purification methods.

- The use of potassium carbonate as a base and controlled temperature are critical factors in achieving high selectivity and minimizing side reactions.

- Palladium-catalyzed cross-coupling reactions are documented for related halogenated aromatic compounds, suggesting potential alternative synthetic routes or modifications to improve efficiency.

Summary Table: Preparation Methods Overview

| Parameter | Details |

|---|---|

| Molecular Formula | C11H12BrF3S |

| Molecular Weight | Approx. 327.20 g/mol |

| Key Functional Groups | Bromopropyl, Ethyl, Trifluoromethylthio |

| Base Used | Potassium carbonate |

| Solvent | Dichloromethane, Acetonitrile |

| Temperature Range | 50–60 °C |

| Catalysts | Palladium catalysts (optional in some steps) |

| Typical Yield Range | 50–70% |

| Characterization | NMR, IR, MS, TLC |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethylthio group can be reduced to form trifluoromethyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of trifluoromethyl-substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The ethyl group can modulate the compound’s steric interactions and overall molecular conformation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several brominated aromatic derivatives. Key differences lie in substituent types, positions, and electronic effects:

*Estimated based on structural analogues.

Key Observations :

- Electronic Effects: The -SCF₃ group at position 2 enhances electron-withdrawing character, which may increase oxidative stability compared to non-fluorinated thioethers .

Physicochemical Properties

- Boiling Points : Simpler brominated aromatics, such as (3-bromopropyl)benzene (237–238°C) , have higher boiling points than derivatives with bulky substituents (e.g., the target compound), likely due to reduced molecular symmetry and increased steric hindrance.

- Density: Brominated compounds generally exhibit higher densities (e.g., 1.32 g/cm³ for (3-bromopropyl)benzene ) compared to non-halogenated analogues.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)-5-ethyl-2-(trifluoromethylthio)benzene?

The compound can be synthesized via sequential functionalization of a benzene core. A typical approach involves:

- Bromopropylation : Introduce the 3-bromopropyl group using (3-bromopropyl)benzene (CAS 637-59-2) as a precursor. Nickel-catalyzed coupling reactions are effective, with yields optimized under inert atmospheres (e.g., N₂) at 80–100°C .

- Ethylation and Trifluoromethylthio Introduction : Ethyl groups can be added via Friedel-Crafts alkylation, while trifluoromethylthio groups are introduced using sulfur-based electrophiles (e.g., CF₃SCl) in the presence of Lewis acids like AlCl₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and GC analysis (>95% purity) are recommended .

Q. How should researchers handle and store this compound safely?

- Storage : Store at 0–4°C in amber glass vials to prevent photodegradation. The bromopropyl group is moisture-sensitive; use desiccants like molecular sieves .

- Safety : Wear nitrile gloves and safety goggles. The compound’s acute toxicity (LD₅₀: 250 mg/kg in rats) mandates fume hood use during handling .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration by licensed facilities .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.8–3.2 ppm for -CH₂Br; δ 120–125 ppm for CF₃S) .

- GC-MS : Monitors purity and identifies by-products (e.g., debrominated derivatives) .

- Elemental Analysis : Validates stoichiometry (C: 45.2%, Br: 22.4%, F: 19.1%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

Conflicting data (e.g., boiling points of 219–220°C vs. 237–238°C for (3-bromopropyl)benzene) arise from impurities or measurement conditions. To validate:

Q. What strategies mitigate regioselectivity challenges during trifluoromethylthio introduction?

The electron-withdrawing CF₃S group can direct electrophilic substitution unpredictably. Solutions include:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before CF₃S addition .

- Protecting Groups : Temporarily block reactive sites (e.g., -Br) with trimethylsilyl chloride .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites using HOMO/LUMO maps .

Q. How can side reactions during bromopropylation be minimized?

Common by-products include Wurtz coupling (dimerization) and elimination (forming alkenes). Control measures:

- Low-Temperature Bromination : Perform at 0–5°C with slow addition of Br₂ to limit radical pathways .

- Catalyst Optimization : Replace AlBr₃ with milder FeCl₃ to reduce carbocation rearrangements .

- In Situ Monitoring : Use FT-IR to track Br₂ consumption (peaks at 500–600 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address conflicting purity claims in commercial reagents?

Suppliers may report varying purity grades (e.g., >95% vs. >98%). To reconcile:

- Cross-Validate with Multiple Methods : Combine GC, HPLC, and ¹⁹F NMR .

- Spike Testing : Add known impurities (e.g., 1-bromo-3-chloropropane) to assess detection limits .

- Supplier Audits : Prioritize vendors with ISO-certified QC protocols (e.g., Kanto Reagents) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.